N-(adamantan-1-yl)-N'-ethylguanidine hydrochloride

Fragment-Based Drug Design MAP Kinase p38-alpha X-ray Crystallography

N-(Adamantan-1-yl)-N'-ethylguanidine hydrochloride (CAS 23166-32-7; free base CAS 803619-71-8) is an N,N'-disubstituted guanidine derivative featuring an adamantan-1-yl cage attached to one guanidine nitrogen and an ethyl group on the adjoining nitrogen. The compound belongs to the adamantyl-guanidine pharmacophore class, which has been explored for sigma receptor modulation , neurotransmitter release inhibition , and most notably, as a validated fragment hit against MAP kinase p38-alpha in a fragment-based drug design (FBDD) campaign.

Molecular Formula C13H24ClN3
Molecular Weight 257.81
CAS No. 23166-32-7
Cat. No. B3016733
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(adamantan-1-yl)-N'-ethylguanidine hydrochloride
CAS23166-32-7
Molecular FormulaC13H24ClN3
Molecular Weight257.81
Structural Identifiers
SMILESCCN=C(N)NC12CC3CC(C1)CC(C3)C2.Cl
InChIInChI=1S/C13H23N3.ClH/c1-2-15-12(14)16-13-6-9-3-10(7-13)5-11(4-9)8-13;/h9-11H,2-8H2,1H3,(H3,14,15,16);1H
InChIKeyLIKHCWXEEMSDQR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





N-(Adamantan-1-yl)-N'-ethylguanidine Hydrochloride (CAS 23166-32-7): Compound Identity, Class, and Procurement-Relevant Characteristics


N-(Adamantan-1-yl)-N'-ethylguanidine hydrochloride (CAS 23166-32-7; free base CAS 803619-71-8) is an N,N'-disubstituted guanidine derivative featuring an adamantan-1-yl cage attached to one guanidine nitrogen and an ethyl group on the adjoining nitrogen. The compound belongs to the adamantyl-guanidine pharmacophore class, which has been explored for sigma receptor modulation [1], neurotransmitter release inhibition [2], and most notably, as a validated fragment hit against MAP kinase p38-alpha in a fragment-based drug design (FBDD) campaign [3]. The hydrochloride salt (MW 257.80 g/mol, C13H24ClN3) is commercially available from multiple vendors at ≥95% purity , with pricing ranging from ~€499/50 mg to ~€1,365/500 mg , positioning it as a specialty research reagent rather than a bulk industrial intermediate.

Why N-(Adamantan-1-yl)-N'-ethylguanidine Hydrochloride Cannot Be Replaced by Generic Adamantyl-Guanidine Analogs


The adamantyl-guanidine chemical space encompasses diverse substitution patterns—mono-substituted guanidines (e.g., 1-adamantylguanidine, IEM-2151), symmetrical N,N'-di-substituted guanidines (e.g., N,N'-di(adamantan-1-yl)guanidine, DAG), and unsymmetrical aryl-adamantyl guanidines (e.g., AdTG, AdIpG)—each exhibiting distinct pharmacological profiles [1]. Critically, the precise attachment point of the adamantane cage (1-yl vs. 2-yl) and the identity of the N'-substituent (ethyl vs. H vs. aryl) dictate binding pose, target engagement, and synthetic tractability. N-(Adamantan-1-yl)-N'-ethylguanidine is uniquely distinguished by the combination of an adamantan-1-yl group and an N'-ethyl substituent, a pairing that has produced a crystallographically validated binding mode to MAP kinase p38-alpha (PDB: 6Y7Z, 1.35 Å) [2]. Its positional isomer, N-(adamantan-2-yl)-N'-ethylguanidine (CAS 1870137-71-5), lacks any publicly reported co-crystal structure, meaning its binding pose relative to kinase or sigma receptor targets remains unvalidated at the atomic level . Substitution of the hydrochloride salt for the free base without accounting for solubility and hygroscopicity differences may also compromise reproducible formulation in biological assays .

N-(Adamantan-1-yl)-N'-ethylguanidine Hydrochloride: Quantitative Differentiation Evidence vs. Closest Analogs


Atomic-Resolution Co-Crystal Structure with MAP Kinase p38-Alpha: 1-Adamantyl Isomer Validated, 2-Adamantyl Isomer Unvalidated

The free base form, 1-(1-adamantyl)-3-ethyl-guanidine (ChemComp OG2), has been co-crystallized with murine MAP kinase p38-alpha and its structure solved at 1.35 Å resolution (PDB: 6Y7Z), deposited by De Nicola and Nichols in 2020 as part of an FBDD campaign funded by the British Heart Foundation and UK Medical Research Council [1]. The structure reveals the fragment bound in the kinase active site, providing atomic-level information on binding pose, hydrogen-bonding interactions, and lipophilic contacts [2]. In contrast, the positional isomer N-(adamantan-2-yl)-N'-ethylguanidine (CAS 1870137-71-5) has zero publicly available co-crystal structures in the PDB, meaning its binding mode to any protein target is unvalidated at the experimental structural level .

Fragment-Based Drug Design MAP Kinase p38-alpha X-ray Crystallography Kinase Inhibitor Discovery

Sigma Receptor Pharmacophore Membership: Quantitative Class-Level Binding Affinity of Structurally Adjacent Adamantyl Guanidines

N-(Adamantan-1-yl)-N'-ethylguanidine belongs to the N,N'-disubstituted guanidine class claimed in US Patent US5574070A as high-affinity sigma receptor ligands [1]. While direct binding data for the ethyl-substituted compound at sigma receptors have not been publicly disclosed, structurally adjacent analogs with identical adamantan-1-yl attachment show potent sigma receptor affinity: N,N'-di(adamantan-1-yl)guanidine (DAG) exhibits an IC50 of 11 nM against [3H]-(+)-3-PPP binding to sigma receptors in guinea pig brain membranes; N-(2-methylphenyl)-N'-(adamantan-1-yl)guanidine (AdTG) shows IC50 = 8 nM in the same assay [2]. The N'-ethyl substituent is expected to modulate affinity relative to these analogs by altering steric bulk and hydrogen-bonding capacity at the guanidine N'-position.

Sigma Receptor Radioligand Binding CNS Drug Discovery Structure-Activity Relationship

Salt Form vs. Free Base: Solubility and Handling Advantages of the Hydrochloride Salt

N-(Adamantan-1-yl)-N'-ethylguanidine is commercially offered both as the free base (CAS 803619-71-8, MW 221.34 g/mol) and as the hydrochloride salt (CAS 23166-32-7, MW 257.80 g/mol) . Guanidine free bases are typically hygroscopic and strongly basic (pKa ~12–13 for the guanidinium group), which can lead to variable hydration states, carbonate formation upon atmospheric CO2 exposure, and inconsistent weighing during assay preparation . The hydrochloride salt provides a defined stoichiometry (1:1 HCl), improved aqueous solubility, and enhanced bench stability, which are critical for reproducible dose-response measurements in biological assays . Procurement of the salt form (CAS 23166-32-7) eliminates the need for in situ hydrochloride salt preparation and associated purity verification steps.

Salt Selection Aqueous Solubility Formulation Research-Grade Handling

Fragment-Based Drug Design Utility: The Only Adamantyl-Ethylguanidine Fragment with a Publicly Deposited Kinase Co-Structure

In the PDB-deposited FBDD study (6Y7Z), 1-(1-adamantyl)-3-ethyl-guanidine (OG2) was one of two fragments co-crystallized simultaneously with p38-alpha, the other being SB4, a 4-(4-fluorophenyl)-1-(4-piperidinyl)-5-(2-amino-4-pyrimidinyl)-imidazole [1]. The dual-fragment complex demonstrates that the adamantyl-ethylguanidine fragment occupies a distinct sub-pocket within the p38 active site, providing a validated starting point for fragment growing, merging, or linking strategies [2]. No analogous fragment co-structure exists for N-(adamantan-2-yl)-N'-ethylguanidine, 1-adamantylguanidine (IEM-2151), or 3,5-dimethyl-1-adamantylguanidine (IEM-2163) with p38-alpha [3].

Fragment-Based Drug Discovery Kinase Inhibitors Structure-Guided Design Chemical Probe Development

Phosphodiesterase Selectivity: Lack of Significant PDE Inhibition at 1 μM cGMP

The compound was evaluated for inhibitory activity against cGMP-phosphodiesterase (cGMP-PDE) from bovine aorta at 1 μM cGMP and found to be 'insignificant,' indicating no meaningful PDE inhibition at this concentration [1]. While this is a negative result, it provides a useful selectivity data point: unlike some guanidine-containing compounds that non-selectively inhibit PDE isozymes, N-(adamantan-1-yl)-N'-ethylguanidine does not appear to engage this off-target at micromolar concentrations. This contrasts with certain diaryl-guanidines that have been reported to show PDE inhibitory activity [2].

Phosphodiesterase Selectivity Profiling Off-Target Screening cGMP-PDE

Purity, Availability, and Procurement Cost Benchmarking vs. Structurally Proximal Guanidine Analogs

N-(Adamantan-1-yl)-N'-ethylguanidine hydrochloride (CAS 23166-32-7) is listed by multiple suppliers at ≥95% purity, with pricing at approximately €499/50 mg (CymitQuimica, 2019) . The free base (CAS 803619-71-8) is listed at €522/50 mg . For comparison, the symmetrical analog N,N'-di(adamantan-1-yl)guanidine hydrochloride is also commercially available but typically at higher cost due to the additional synthetic step of introducing a second adamantyl group. The simpler analog 1-adamantylguanidine (CAS 15784-82-4) is generally less expensive but lacks the N'-ethyl substituent that differentiates binding interactions . Procurement of the hydrochloride salt (CAS 23166-32-7) rather than the free base ensures the user receives a material with defined salt stoichiometry suitable for direct dissolution in aqueous assay buffers.

Chemical Procurement Purity Specification Cost Analysis Commercial Availability

N-(Adamantan-1-yl)-N'-ethylguanidine Hydrochloride: Evidence-Backed Application Scenarios for Scientific Selection


Fragment-Based Drug Discovery Targeting MAP Kinase p38-Alpha

N-(Adamantan-1-yl)-N'-ethylguanidine (as the free base OG2) is one of a limited set of fragments with a publicly deposited, high-resolution (1.35 Å) co-crystal structure bound to p38-alpha MAP kinase (PDB: 6Y7Z) [1]. This structure provides atomic-level detail on ligand-protein interactions, enabling structure-guided fragment elaboration, fragment merging with the co-crystallized SB4 ligand, or computational docking validation. The compound is directly applicable as a reference ligand for p38-alpha crystallographic soaking experiments, biophysical assay development (SPR, ITC, DSF), and as a starting point for medicinal chemistry optimization programs targeting inflammatory diseases where p38-alpha is a clinically validated target.

Sigma Receptor Pharmacophore Exploration and SAR Campaigns

As a member of the N,N'-disubstituted guanidine class disclosed in US5574070A, N-(adamantan-1-yl)-N'-ethylguanidine occupies a distinct position within the sigma receptor pharmacophore [2]. Its N'-ethyl substituent differentiates it from aryl-substituted analogs (e.g., AdTG, IC50 = 8 nM) and symmetrical analogs (e.g., DAG, IC50 = 11 nM), offering a unique vector for exploring steric and electronic effects on sigma-1 vs. sigma-2 subtype selectivity [3]. The compound is suitable for radioligand competition binding assays, functional assays (e.g., ER stress modulation, calcium signaling), and as a scaffold for developing PET tracer candidates, following precedents set by 11C- and 18F-labeled 1-aryl-3-(1-adamantyl)guanidines [4].

Chemical Probe and Tool Compound Development for Neurotransmitter Release Modulation

Patent US5637623A establishes that substituted adamantyl guanidines, including N-(adamantan-1-yl)-N'-(2-methylphenyl)guanidine, inhibit Ca2+-dependent glutamate release from rat brain synaptosomes at 10 μM [5]. While direct data for the N'-ethyl analog in this assay have not been published, the structural similarity positions the compound as a candidate for systematic evaluation in neurotransmitter release assays. The hydrochloride salt form (CAS 23166-32-7) is particularly suited for acute ex vivo brain slice electrophysiology and synaptosomal preparations where defined aqueous solubility and pH control are essential for reproducible results .

Selectivity Profiling and Off-Target Counter-Screening in Kinase Drug Discovery

The availability of a validated p38-alpha co-crystal structure (PDB: 6Y7Z), combined with the documented lack of PDE inhibition at 1 μM cGMP [6], makes N-(adamantan-1-yl)-N'-ethylguanidine a useful tool for selectivity profiling panels. The compound can serve as a p38-alpha-positive control in kinase selectivity screens, or as a reference fragment for assessing the p38-alpha engagement of more advanced lead compounds in competition-based assays (e.g., NanoBRET, KinomeScan). Its defined binding pose enables rational interpretation of SAR data when structural modifications are introduced.

Quote Request

Request a Quote for N-(adamantan-1-yl)-N'-ethylguanidine hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.